Tert-butyl1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
tert-Butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a 7-oxa-2-aza bicyclic core with a tert-butyl ester and an ethenyl substituent. The ethenyl group likely enhances reactivity for further functionalization, making it valuable in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 3-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-5-11-14(6-8-17-9-7-14)10-15(11)12(16)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3 |
InChI Key |
QRWOHDXIEMHWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C=C)CCOCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation of tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate can be conceptualized as follows:
Starting Material Preparation : A precursor such as tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate or tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is synthesized or procured as the core spirocyclic scaffold.
Ethenyl Group Introduction : The ethenyl (vinyl) substituent is introduced at the 1-position of the spiro ring system, often via vinylation reactions such as Wittig olefination, cross-coupling (e.g., Suzuki or Heck reactions), or direct alkylation with vinyl reagents.
Protection and Purification : The tert-butyl ester group is introduced or maintained to protect the carboxylate functionality, facilitating purification and handling.
Reported Synthetic Steps from Patent CN111620869A
A related synthetic method for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate derivatives involves the following steps, which can be adapted for the oxygen-containing spiro compound:
| Step | Reaction Description | Reagents and Conditions | Product Yield & Notes |
|---|---|---|---|
| 1 | Ethyl malonate reaction in ethanol at 25-80 °C for 5 h | Ethanol solvent, ammonium acetate | Intermediate diester compound |
| 2 | Reduction with lithium borohydride in tetrahydrofuran | LiBH4, THF solvent | Alcohol intermediate |
| 3 | Tosylation with p-toluenesulfonyl chloride in dichloromethane | TsCl, DCM | Tosylated intermediate |
| 4 | Ring closure with cesium carbonate in acetonitrile | Cs2CO3, MeCN | Spirocyclic ring formed |
| 5 | Reduction with magnesium in methanol | Mg, MeOH | Reduced intermediate |
| 6 | Boc anhydride protection in dichloromethane | Boc2O, DCM | tert-Butyl carbamate formed |
| 7 | Catalytic hydrogenation with palladium on carbon in methanol | Pd/C, MeOH | Final spiro compound obtained |
This sequence emphasizes ring closure and functional group transformations critical for spirocycle construction.
Synthesis from tert-butyl 4-methylenepiperidine-1-carboxylate
Another approach reported for similar spirocyclic compounds involves:
- Reacting tert-butyl 4-methylenepiperidine-1-carboxylate with zinc/copper couple under nitrogen atmosphere.
- Addition of 2,2,2-trichloroacetyl chloride in dimethoxyethane at 15 °C, followed by stirring overnight.
- Quenching with saturated ammonium chloride solution and extraction.
- Purification by silica gel chromatography to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a key intermediate.
This intermediate can be further functionalized to introduce the ethenyl group.
Data Table: Summary of Key Reagents and Conditions
| Step | Target Transformation | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Ethyl malonate addition | Ethyl malonate, ammonium acetate | Ethanol | 25-80 °C | 5 h | Not specified | Intermediate diester |
| 2 | Reduction | Lithium borohydride | THF | Room temp | Hours | Not specified | Alcohol intermediate |
| 3 | Tosylation | p-Toluenesulfonyl chloride | DCM | 0-25 °C | 2-4 h | Not specified | Tosylated intermediate |
| 4 | Ring closure | Cesium carbonate | Acetonitrile | Room temp | 12 h | Not specified | Spiro ring formed |
| 5 | Reduction | Magnesium chips | Methanol | Room temp | Several hours | Not specified | Reduced intermediate |
| 6 | Protection | Boc anhydride | DCM | 0-25 °C | 2 h | Not specified | tert-Butyl carbamate |
| 7 | Hydrogenation | Pd/C catalyst | Methanol | Room temp | Overnight | Not specified | Final compound |
Analytical and Purification Techniques
- Chromatography : Silica gel column chromatography with EtOAc/hexane gradients is commonly used for purification.
- Extraction : Liquid-liquid extraction with ethyl acetate and brine washes to remove impurities.
- Drying : Anhydrous sodium sulfate is used to dry organic layers.
- Characterization : NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm structural integrity and purity.
The preparation of tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves complex multi-step synthesis centered on spiro ring formation and functional group manipulation. While direct synthetic protocols are sparse, analogous methods from related spiro compounds provide a foundation for its preparation. The key steps include ring closure, reduction, protection, and ethenyl group introduction, typically under mild to moderate conditions using standard organic reagents.
This review consolidates available knowledge from patents and chemical literature, providing a professional and authoritative resource for researchers aiming to synthesize this compound or related spirocyclic molecules.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Variations
Spirocyclic compounds differ in ring sizes, heteroatom placement, and substituents, which critically influence their physicochemical and biological properties:
Key Observations :
- Substituent Effects: Ethenyl: Enhances hydrophobicity and offers sites for cross-coupling or hydrogenation . Hydroxyl/Amino: Increase polarity and hydrogen-bonding capacity, improving solubility but requiring protection during synthesis . Bromo: Acts as a leaving group, enabling nucleophilic substitution reactions .
Challenges :
- Steric hindrance from the tert-butyl group complicates substitution reactions.
- Sensitivity of ethenyl groups to oxidation necessitates inert conditions.
Physicochemical Properties
Q & A
Q. What are the recommended methods for synthesizing and characterizing Tert-butyl1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate?
Answer: Synthesis typically involves Boc (tert-butoxycarbonyl) protection strategies common to spirocyclic compounds, though explicit protocols for this specific derivative are not widely reported. Characterization should prioritize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the spirocyclic core and substituents, alongside high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can identify carbonyl (C=O) and ether (C-O-C) functional groups. Note that key physical properties (e.g., melting point, solubility) remain uncharacterized in available literature, necessitating empirical determination during synthesis .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer: Based on analogous spirocyclic tert-butyl carboxylates:
- Storage: Refrigerated (2–8°C), in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .
- PPE: Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks (H315, H319). Use fume hoods to avoid inhalation of dust or vapors (H335) .
- Spill Management: Collect solid spills using vacuum systems with HEPA filters; avoid dry sweeping to minimize aerosolization .
Q. How should researchers approach analytical method development for this compound?
Answer: Reverse-phase HPLC with UV detection (210–254 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water gradients. For quantification, calibrate with a certified reference standard (if available) or synthesize an internal standard. Lack of published partition coefficients (LogP) or solubility data necessitates preliminary trials in polar aprotic solvents (e.g., DMSO, DMF) .
Advanced Research Questions
Q. How can researchers resolve contradictions in hazard classifications across safety data sheets (SDS)?
Answer: Discrepancies exist between SDS sources: Indagoo reports acute toxicity (H302) and respiratory irritation (H335) , while Combi-Blocks lists "no known hazard" for related derivatives . To address this:
Q. What strategies are recommended for studying the compound’s stability under varying experimental conditions?
Answer:
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C may release CO and NOx ).
- Photostability: Expose samples to UV-Vis light (300–800 nm) in controlled chambers, monitoring degradation via HPLC.
- Hydrolytic Stability: Test pH-dependent stability (pH 1–13) at 37°C, focusing on Boc group cleavage .
Q. How can researchers address gaps in toxicological and ecological data for this compound?
Answer:
- Toxicology: Perform in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and Ames tests for mutagenicity. Cross-reference with structurally similar spirocyclic compounds .
- Ecotoxicity: Conduct Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) to evaluate aquatic toxicity .
Q. What experimental designs are suitable for investigating reactivity with common reagents?
Answer:
- Nucleophilic Agents: React with amines (e.g., benzylamine) to probe azaspiro ring stability.
- Oxidizing/Reducing Agents: Test with H₂O₂ or NaBH₄ to assess ether (7-oxa) and vinyl group reactivity.
- Metal Catalysts: Screen Pd/C or Raney Ni for hydrogenation of the ethenyl group .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
